molecular formula C10H11N B14112407 3,3-Dimethyl-3h-indole

3,3-Dimethyl-3h-indole

Cat. No.: B14112407
M. Wt: 145.20 g/mol
InChI Key: GTZVMEHLIMDKTK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3h-indole (CAS 1504-14-9) is a versatile indolenine building block in organic and medicinal chemistry research. Its structure serves as a key precursor in the flow synthesis of styryl derivatives, which are investigated for their role as halochromic systems in information recording and as pH-sensitive probes . These compounds demonstrate a distinct color change in response to pH variations, functioning as effective indicators in the range of approximately 1.3 to 6.3, making them valuable for developing novel chemical sensors . The core indolenine structure can be synthesized via the Fischer indole synthesis, a classic method involving the reaction of a phenylhydrazine with a ketone . Researchers utilize this compound as a fundamental intermediate to access more complex structures, including norcyanines and other functional dyes . As a specialized chemical, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3,3-dimethylindole

InChI

InChI=1S/C10H11N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-7H,1-2H3

InChI Key

GTZVMEHLIMDKTK-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NC2=CC=CC=C21)C

Origin of Product

United States

Synthetic Methodologies for 3,3 Dimethyl 3h Indole and Its Derivatives

Fischer Indole (B1671886) Synthesis and its Variants for 3H-Indole Scaffolds

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and versatile method for synthesizing indoles by reacting a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.govwikipedia.org This reaction can be adapted to produce 3H-indoles (indolenines), particularly when a ketone with a quaternary alpha-carbon is used. For the synthesis of 3,3-dimethyl-3H-indole derivatives, a common precursor is 3-methyl-2-butanone (isopropyl methyl ketone). nih.govscispace.comnih.gov

The general reaction involves the initial formation of a phenylhydrazone from the phenylhydrazine and the ketone. nih.govwikipedia.org This is followed by isomerization to an enamine, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, a key step in the process. nih.govwikipedia.org Subsequent cyclization and elimination of ammonia lead to the final indole or 3H-indole product. nih.govwikipedia.org

The mechanism of the Fischer indole synthesis, as proposed by Robinson, involves several key steps:

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of a phenylhydrazine with a ketone, in this case, a ketone that will lead to the 3,3-dimethyl substitution, to form a phenylhydrazone. nih.govwikipedia.org

Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form. nih.govmdpi.com

nih.govnih.gov-Sigmatropic Rearrangement: This is the rate-determining step of the reaction. nih.govmdpi.com The enehydrazine undergoes a concerted, acid-catalyzed nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate. nih.govwikipedia.org

Cyclization and Elimination: The di-imine cyclizes to form a cyclic aminal. nih.govwikipedia.org Finally, the elimination of an ammonia molecule, driven by the formation of the stable aromatic ring, yields the 3H-indole. nih.govwikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. nih.govwikipedia.org The regioselectivity of the Fischer indole synthesis is influenced by both steric and electronic factors of the substituents on both the phenylhydrazine and the ketone. nih.govresearchwithnj.com In the case of unsymmetrical ketones, the direction of enamine formation dictates which indole regioisomer is formed. nih.gov For the synthesis of 3,3-dimethyl-3H-indoles, the use of a ketone like 3-methyl-2-butanone ensures the gem-dimethyl substitution at the C3 position. nih.gov The presence of electron-withdrawing groups on the phenylhydrazine can hinder the reaction, while electron-donating groups can accelerate it. youtube.com

The choice of an appropriate acid catalyst is crucial for the success of the Fischer indole synthesis. nih.govmdpi.com A wide range of catalysts can be employed, including both Brønsted and Lewis acids.

Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH). nih.govwikipedia.org Acetic acid is also frequently used, often serving as both the catalyst and the solvent. nih.govscispace.com

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are also effective catalysts for this transformation. nih.govwikipedia.orgmdpi.com

In addition to traditional acid catalysis, modern variations of the Fischer indole synthesis have been developed. For instance, the Buchwald modification allows for a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate in situ, expanding the scope of the reaction. wikipedia.org Microwave-assisted Fischer indole synthesis has also been shown to significantly reduce reaction times and improve yields. nih.gov

Phenylhydrazine DerivativeKetoneCatalystProductYieldReference
o-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic Acid2,3,3,7-Tetramethyl-3H-indoleHigh nih.gov
m-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic Acid2,3,3,6-Tetramethyl-3H-indoleHigh nih.gov
4-Bromophenylhydrazine hydrochloride3-Methyl-2-butanoneSulfuric Acid (catalytic) in Water5-Bromo-2,3,3-trimethyl-3H-indoleQuantitative nih.gov

Vilsmeier-Haack Reaction in the Functionalization of this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irchemistrysteps.com The Vilsmeier reagent, typically a chloromethyleneiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. chemistrysteps.compcbiochemres.com When applied to 2,3,3-trimethyl-3H-indole derivatives, the Vilsmeier-Haack reaction leads to the formation of unique malondialdehyde derivatives rather than simple formylation. scispace.comsid.ir

The reaction of 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent results in a double formylation of the active methyl group at the C2 position. scispace.comsid.irresearchgate.net This process likely involves the initial formation of an intermediate which then undergoes a second formylation. scispace.comresearchgate.net Subsequent hydrolysis during the basic work-up yields the corresponding (3,3-dimethyl-3H-indol-2-ylidene)malondialdehyde. sid.ir This transformation is a key step in creating a versatile 1,3-dicarbonyl system attached to the indole scaffold. scispace.com

For example, the reaction of 4-chloro-3,3,7-trimethyl-3H-indole with the Vilsmeier reagent at 75°C, followed by an alkaline work-up, produces 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde in excellent yield. scispace.comresearchgate.net

The malondialdehyde derivatives generated from the Vilsmeier-Haack reaction are valuable intermediates for the synthesis of various heterocyclic systems. sid.irsemanticscholar.org The two aldehyde groups can readily react with dinucleophiles to form new rings.

A common application is the reaction of the indol-2-ylidene-malondialdehydes with hydrazine derivatives to construct pyrazole (B372694) rings. scispace.comsid.irresearchgate.net For instance, condensation with various arylhydrazines or quinolin-2-ylhydrazine leads to the formation of 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-indoles in good yields. sid.ir These subsequent cyclizations demonstrate the utility of the Vilsmeier-Haack reaction in elaborating the this compound core into more complex molecular architectures. semanticscholar.org

Starting 3H-IndoleReagentProduct of CyclizationYieldReference
2,3,3-Trimethyl-3H-benzo[g]indoleVilsmeier Reagent, then Phenylhydrazine3,3-Dimethyl-2-(1-phenyl-1H-pyrazol-4-yl)-3H-benzo[g]indoleGood sid.ir
4-Chloro-3,3,7-trimethyl-3H-indoleVilsmeier Reagent, then Hydrazine4-Chloro-3,3-dimethyl-7-phenoxy-2-(1H-pyrazol-4-yl)-3H-indoleNot specified researchgate.net

Multi-Component Reactions Involving this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity. rsc.org this compound and its derivatives can participate in MCRs to construct complex heterocyclic systems.

One notable example is the one-pot synthesis of 5-aryl-2-styryl-3,3-dimethyl-3H-indole derivatives through a Fischer-Suzuki-Knoevenagel sequence. nih.gov This process begins with the Fischer indole synthesis to create a 5-bromo-2,3,3-trimethyl-3H-indole intermediate. This is followed by a palladium-catalyzed Suzuki cross-coupling to introduce an aryl group at the 5-position. Finally, a Knoevenagel condensation of the active methyl group at the 2-position with a substituted benzaldehyde yields the target styryl derivative. nih.gov

This compound derivatives are also crucial building blocks in the synthesis of squaraine dyes. nih.govresearchgate.net The synthesis of symmetrical squaraine dyes involves the condensation of two equivalents of an activated heterocycle, such as a 2,3,3-trimethylindolenine (B142774) derivative, with one equivalent of squaric acid. researchgate.netnih.gov Unsymmetrical squaraine dyes can also be prepared through a stepwise reaction, first reacting the indolenine with a squaric acid derivative to form a semi-squaraine intermediate, which is then reacted with a different nucleophile. nih.gov These reactions highlight the utility of the this compound scaffold in constructing functional molecules through multi-component approaches.

Furthermore, derivatives of this compound can be utilized in the synthesis of more complex fused heterocyclic systems. For example, the reaction of functionalized indoles, which can be derived from 3H-indole precursors, with other components can lead to the formation of quinoline derivatives. rsc.orgrsc.org The versatility of the indole nucleus in MCRs allows for the rapid assembly of diverse and complex molecular frameworks. rsc.org

Reaction TypeReactantsProductReference
Fischer-Suzuki-Knoevenagel Sequence4-Bromophenylhydrazine, 3-Methyl-2-butanone, Arylboronic acid, Substituted benzaldehyde5-Aryl-2-styryl-3,3-dimethyl-3H-indole nih.gov
Squaraine Dye Synthesis2,3,3-Trimethylindolenine derivative, Squaric acidSymmetrical Squaraine Dye nih.govnih.gov

Base-Catalyzed Condensation Pathways

Base-catalyzed condensation reactions represent a fundamental approach for the synthesis of certain 2-substituted this compound derivatives. A notable example is the synthesis of 3,3-dimethyl-2-styryl-3H-indole derivatives. This transformation is achieved through the condensation of a 2,3,3-trimethyl-3H-indole salt, such as the hydrochloride or chloride, with various aromatic aldehydes.

The reaction is typically carried out in a suitable solvent like ethylene (B1197577) glycol at elevated temperatures. For instance, the condensation of 2,3,3-trimethyl-3H-indole hydrochloride with a substituted benzaldehyde at 125 °C for one hour can produce the corresponding 3,3-dimethyl-2-styryl-3H-indole derivative in yields ranging from 61% to 98% organic-chemistry.org. This method has been adapted for both traditional batch synthesis in a flask and for continuous flow reactor systems, the latter offering advantages in controlling reaction stoichiometry and scalability organic-chemistry.org.

The general mechanism involves the deprotonation of the C2-methyl group of the 2,3,3-trimethyl-3H-indole salt under the reaction conditions, forming a reactive methylene base. This nucleophile then attacks the carbonyl carbon of the aromatic aldehyde, followed by dehydration to yield the styryl-substituted product. The choice of base and reaction conditions is crucial for efficient condensation and to minimize side reactions.

Table 1: Synthesis of 3,3-Dimethyl-2-styryl-3H-indole Derivatives via Condensation
3H-Indole SaltAromatic AldehydeYield (%)
2,3,3-trimethyl-3H-indole hydrochloride4-(Dimethylamino)benzaldehydeData not available in snippet
2,3,3-trimethyl-3H-indole hydrochloride2,4-DimethoxybenzaldehydeData not available in snippet
2,3,3-trimethyl-3H-indole hydrochloride1-Naphthaldehyde66
This table summarizes the yields of various 3,3-dimethyl-2-styryl-3H-indole derivatives synthesized through the condensation of 2,3,3-trimethyl-3H-indole hydrochloride with different aromatic aldehydes organic-chemistry.org.

Role of Active Methylene Compounds as Nucleophiles

Active methylene compounds are versatile nucleophiles in organic synthesis and play a significant role in the functionalization of indoles. In the context of 3,3-disubstituted 3H-indoles, these reactions often proceed through a multi-component approach where an aldehyde, an active methylene compound, and an indole react in a single pot academie-sciences.frrsc.org.

A common pathway involves an initial Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile, catalyzed by a base (e.g., piperidine or DABCO) rsc.org. This step forms a highly electrophilic α,β-unsaturated intermediate. The indole, acting as a nucleophile, then undergoes a Michael addition to this intermediate, leading to the formation of a 3-substituted indole derivative academie-sciences.frrsc.org. While this method is more commonly applied to NH-indoles, the principles can be extended to the synthesis of complex structures derived from 3H-indoles.

Another strategy involves the Vilsmeier-Haack reaction of 2,3,3-trimethylindolenine, which generates a β-diformyl compound, specifically 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole researchgate.netresearchgate.net. This electrophilic intermediate can then react with a variety of nucleophiles, including those derived from active methylene compounds, although the primary reported nucleophiles in this context are arylhydrazines, which lead to the formation of pyrazole-substituted 3,3-dimethyl-3H-indoles researchgate.net. The reaction of the diformyl intermediate with hydrazine leads directly to 3,3-dimethyl-2-(pyrazol-4-yl)-3H-indoles researchgate.net.

Organometallic Catalysis in this compound Functionalization

Organometallic catalysis provides powerful tools for the selective functionalization of the this compound scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base wikipedia.org. This reaction is a cornerstone of modern organic synthesis and has been applied to the functionalization of indole derivatives.

The general mechanism of the Heck reaction involves the oxidative addition of the unsaturated halide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base wikipedia.org.

While specific examples of the Heck reaction on a pre-functionalized this compound are not extensively detailed in the provided search results, the principles are applicable. For instance, a halo-substituted this compound could theoretically be coupled with an alkene to introduce a vinyl group at the position of the halogen. The success of such a reaction would depend on the stability of the 3H-indole ring under the reaction conditions and the reactivity of the specific halide. Intramolecular Heck reactions have been successfully employed for the synthesis of complex indole-containing polycyclic structures chim.itprinceton.edunih.gov.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals like rhodium, ruthenium, and iridium have emerged as powerful catalysts for the functionalization of indoles, often through C-H activation pathways.

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been utilized for the direct C-H alkylation of indoles with diazo compounds and allylic alcohols researchgate.netresearchgate.net. These reactions can proceed under mild conditions and offer high regioselectivity. For instance, the Rh(III)-catalyzed reaction of indoles with diazo compounds provides a highly efficient and atom-economic route to C2-alkylated indoles researchgate.net. While these examples focus on the indole core, the methodologies could potentially be adapted for the functionalization of the aromatic ring of this compound.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been employed for the C-H activation and subsequent functionalization of indoles. For example, Ru(II)-catalyzed C-H activation of imidamides with diazo compounds allows for the synthesis of 3-substituted NH-indoles and 2,3-disubstituted 3H-indoles researchgate.net. Ruthenium nanocatalysts have also been shown to catalyze the regioselective C3-alkenylation of indoles chim.it.

Iridium-Catalyzed Reactions: Iridium catalysts have been used for the C2-selective methylation of indoles using a directing group strategy wikipedia.org. This approach allows for the discrimination between different C-H bonds within the indole scaffold. Iridium-catalyzed decarbonylative C-H activation has also been reported for the bis-arylsulfenylation of indoles at the C2 and C4 positions researchgate.netnih.gov.

Stereoselective Synthesis and Deracemization Strategies

The development of stereoselective methods for the synthesis of chiral 3,3-disubstituted indolines and related structures is of significant interest due to their prevalence in biologically active molecules.

Chiral Phosphoric Acid Catalysis in 3H-Indole Deracemization

Chiral phosphoric acids (CPAs) have proven to be highly effective organocatalysts for a variety of enantioselective transformations. One such application is in the deracemization of 2-aryl-3,3-disubstituted 3H-indoles to produce enantioenriched indolines academie-sciences.frrsc.org.

This strategy involves a deracemization process that combines a borane-catalyzed hydrogenation and a CPA-catalyzed asymmetric transfer hydrogenation. The CPA-catalyzed step serves as a kinetic resolution of the racemic 3H-indoles, while the borane-catalyzed hydrogenation of the unreacted 3H-indole enantiomer acts as a racemization process, allowing for a theoretical yield of up to 100% of a single enantiomer of the indoline (B122111) product academie-sciences.fr.

A variety of 2-aryl 3,3-disubstituted 3H-indoles, including those with 3,3-dimethyl substituents, are effective substrates for this reaction, affording the corresponding indolines in high yields and with moderate to excellent enantioselectivities (ee) academie-sciences.fr.

Table 2: Deracemization of 2-Aryl-3,3-dimethyl-3H-indoles
Substrate (Aryl Group)Yield (%)ee (%)
PhenylData not available in snippet71
4-MethylphenylData not available in snippet45
4-MethoxyphenylData not available in snippet51
This table shows the results of the deracemization of various 2-aryl-3,3-dimethyl-3H-indoles to their corresponding indolines using a combination of borane-catalyzed hydrogenation and chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation academie-sciences.fr.

Borane-Catalyzed Hydrogenation Processes

While direct borane-catalyzed hydrogenation of this compound is not extensively documented, the principles of this methodology can be inferred from studies on related indole derivatives. The hydrogenation of the C=N double bond in the 3H-indole (indolenine) ring to afford the corresponding indoline is a key transformation. Borane catalysts, particularly frustrated Lewis pairs (FLPs), have emerged as potent metal-free systems for the hydrogenation of various unsaturated functionalities.

Research into the hydrogenation of N-substituted indoles to indolines using triarylborane catalysts has provided significant mechanistic insights. For instance, the shelf-stable heteroleptic borane B(2,6-Cl₂C₆H₃)(3,5-Br₂-2,6-F₂C₆H)₂ has been shown to be highly efficient in the solvent-free hydrogenation of substituted indoles. This process is understood to proceed through the activation of molecular hydrogen by an FLP formed between the borane and the indole substrate. In the case of this compound, the lone pair on the imine nitrogen could similarly form an FLP with a suitable borane catalyst, facilitating the cleavage of H₂ and subsequent reduction of the C=N bond to yield 3,3-dimethylindoline.

Table 1: Examples of Borane-Catalyzed Hydrogenation of Indole Derivatives

SubstrateCatalystH₂ PressureTemperature (°C)ProductYield (%)
1-MethylindoleB(C₆F₅)₃50 atm1001-MethylindolineHigh
N-BenzylindoleB(C₆F₅)₃50 atm100N-BenzylindolineHigh

Oxidative and Reductive Transformations of this compound Derivatives

The chemical reactivity of the this compound scaffold allows for a range of oxidative and reductive transformations, leading to a variety of functionalized indole derivatives.

Oxidative Transformations:

The oxidation of indole derivatives can lead to the formation of oxindoles, a valuable class of compounds in medicinal chemistry. While specific examples for this compound are not abundant in the cited literature, the general principles of indole oxidation can be applied. Oxidative processes often target the electron-rich pyrrole (B145914) ring. For a 3,3-disubstituted indolenine, oxidation could potentially occur at the C2 position, leading to the corresponding 2-oxindoline derivative, or involve rearrangement reactions.

Reductive Transformations:

The reduction of the imine functionality in 3,3-disubstituted indolenines to the corresponding amine (indoline) is a fundamental transformation. This can be achieved using various reducing agents. A notable example is the reduction of 3,3-diallyl indolenine to the corresponding indoline using lithium aluminum hydride (LiAlH₄) mdpi.com. This demonstrates a powerful method for accessing the saturated indoline core from the indolenine precursor.

Table 2: Reductive Transformation of a 3,3-Disubstituted Indolenine

SubstrateReagentSolventProduct
3,3-Diallyl indolenineLithium Aluminum Hydride (LiAlH₄)Not Specified3,3-Diallylindoline mdpi.com

Regioselective Alkylation and Arylation Strategies

The introduction of alkyl and aryl groups onto the this compound framework can be achieved through various regioselective strategies. These methods often involve the functionalization of a pre-existing indole core to generate the quaternary center at the C3 position.

A significant advancement in this area is the Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidates as electrophiles, which provides a direct route to 3,3'-disubstituted indolenines nih.govnih.gov. This method avoids the need for strong bases or transition metal catalysts. The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid has been shown to be effective in promoting this transformation nih.gov. This approach allows for the introduction of a variety of alkyl groups, including allyl and benzyl moieties, at the C3 position.

The scope of this reaction has been explored with various substituted indoles and trichloroacetimidates. For instance, the reaction of 2,3-dimethylindole with allyl trichloroacetimidate in the presence of TMSOTf in 1,2-dichloroethane (DCE) yields the corresponding 3-allyl-2,3-dimethyl-3H-indole nih.gov. The reaction is tolerant of a range of functional groups on both the indole and the trichloroacetimidate.

Table 3: Lewis Acid-Catalyzed C3-Alkylation of 2,3-Disubstituted Indoles

Indole SubstrateTrichloroacetimidate ElectrophileLewis AcidSolventProductYield (%)
2,3-DimethylindoleAllyl trichloroacetimidateTMSOTfDCE3-Allyl-2,3-dimethyl-3H-indoleNot specified nih.gov
2,3-DimethylindoleBenzyl trichloroacetimidateTMSOTfDCE3-Benzyl-2,3-dimethyl-3H-indole85 nih.gov
5-Bromo-2,3-dimethylindoleAllyl trichloroacetimidateTMSOTfDCE3-Allyl-5-bromo-2,3-dimethyl-3H-indole81 nih.gov

In addition to alkylation, arylation at the C3 position of indole derivatives to form 3,3-disubstituted indolenines has been achieved. A palladium-dihydroxyterphenylphosphine (DHTP) catalyst system has been successfully applied to the dearomative C3-arylation of tryptamine derivatives with aryl nonaflates researchgate.net. This methodology leads to the formation of C3a-arylated pyrroloindolines through an intramolecular cyclization of the resulting 3,3-disubstituted indolenine intermediate. While not a direct arylation of this compound itself, this demonstrates a powerful strategy for constructing a C-aryl bond at the C3 position of an indole nucleus, leading to a quaternary stereocenter.

Reactivity and Reaction Mechanisms of 3,3 Dimethyl 3h Indole

Electrophilic Aromatic Substitution at the Indole (B1671886) Ring

The indole nucleus is an electron-rich heterocyclic system, making it prone to electrophilic substitution reactions. bhu.ac.in In the case of the parent indole, the preferred site for electrophilic attack is the C-3 position. This preference is attributed to the greater stability of the resulting cation intermediate, where the positive charge is adjacent to the nitrogen atom and can be stabilized by delocalization of the nitrogen's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

For 3,3-dimethyl-3H-indole, the C-3 position is substituted with two methyl groups. These alkyl groups impose steric hindrance and alter the electronic distribution within the indole ring. vulcanchem.com Consequently, electrophilic substitution on the pyrrole (B145914) ring of 3,3-disubstituted indolenines is less common. If the C-3 position is occupied, electrophilic substitution can occur at the C-2 position. bhu.ac.in However, if both the C-2 and C-3 positions are substituted, the electrophile will typically attack the benzene ring, with the C-6 position being a common site of reaction. bhu.ac.in

An important aspect of the reactivity of this compound is its existence as the 3H-tautomer. The dimethyl substitution at the C-3 position effectively prevents tautomerization to the more common 1H-indole form. vulcanchem.com This has implications for its reactivity in electrophilic substitution reactions. For instance, in the Vilsmeier-Haack formylation, which typically occurs at the C-3 position in indoles, this compound derivatives can undergo reaction at other positions. researchgate.net

Studies on the iodocyclization of enamines to form 3H-indoles have proposed a mechanism involving an intramolecular electrophilic aromatic substitution. acs.org This reaction proceeds through the formation of an iodonium (B1229267) intermediate, followed by a Friedel-Crafts type alkylation onto the aromatic ring to yield the 3H-indole structure. acs.org The reaction rate is influenced by substituents on the aromatic ring, with electron-donating groups accelerating the reaction, which is consistent with an electrophilic aromatic substitution mechanism. acs.org

Proton Transfer Equilibria and Acidity Constants

The proton transfer dynamics of this compound and its derivatives have been investigated in both ground and excited states, revealing complex equilibria influenced by the surrounding environment and molecular structure.

In the ground state, this compound derivatives can exist in several protonated and deprotonated forms depending on the acidity of the medium. These species can include an anion (A), a neutral molecule (N), a cation (C), and a dication (DC). cdnsciencepub.com The primary site of protonation is typically the indolic nitrogen atom. pku.edu.cn The proton association constants, which quantify the degree to which a hydrogen ion binds to the nitrogen, can be determined experimentally. pku.edu.cn

The protonation state significantly affects the molecule's electronic absorption spectrum. For example, protonation of the indolic nitrogen can lead to a red-shift in the absorption band due to reduced conjugation of a phenyl ring with the indole moiety when a hydrogen bond donor interacts with the nitrogen's lone pair. pku.edu.cn The acidity constants (pKa values) for these various prototropic equilibria have been determined for several substituted 2-phenyl-3,3-dimethyl-3H-indoles. cdnsciencepub.com These studies allow for the characterization of the different species present at various pH levels. cdnsciencepub.com

Ground State Protonic Association Constants of 3H-Indole Derivatives
MoleculeProtonic Association Constant (K / M⁻¹)Conditions
2-(p-dodecylaminophenyl)-3,3-dimethyl-5-ethoxycarbonyl-3H-indole] methyldihexadecyl ammonium (B1175870) iodideLargerAOT-based w/o microemulsion
2-(p-aminophenyl)-3,3-dimethyl-5-ethoxycarbonyl-3H-indole] methyl dihexadecyl-ammonium iodideSmallerAOT-based w/o microemulsion

Upon photoexcitation, the acidity constants of this compound derivatives can change significantly, leading to excited-state proton transfer (ESPT). cdnsciencepub.com This phenomenon is characterized by a change in the fluorescence emission of the molecule as the proton is transferred in the excited state. The Förster cycle can be used to calculate the excited-state acidity constants (pKa*) from the ground-state pKa and the spectral shifts between the conjugate acid-base pairs. cdnsciencepub.com

In some 2-(2'-hydroxyphenyl)-3,3'-dimethylindole (HDMI) derivatives, efficient ESPT leads to the formation of a keto-tautomer in the excited state, which is responsible for a large Stokes shifted fluorescence. nih.govcapes.gov.brrsc.org These molecules are sensitive to external stimuli like acidity and basicity, with the protonated and deprotonated species exhibiting distinct optical signatures. nih.govrsc.org The presence of methyl groups can lead to the stabilization of different rotamers through supramolecular interactions, further influencing the photophysical properties. nih.govrsc.org

The fluorescence of this compound derivatives is also sensitive to the polarity and viscosity of the surrounding medium. acs.org For instance, in micellar solutions, the fluorescence quantum yield can be used to probe the microenvironment. acs.org The proton transfer equilibria in the excited state can be influenced by the micellar environment, and these processes are often consistent with models like the pseudophase ion-exchange (PIE) model. acs.org

Excited State Proton Transfer Characteristics of HDMI Dyes
Compound FamilyPhenomenonKey FeatureInfluencing Factors
2-(2'-hydroxyphenyl)-3,3'-dimethylindole (HDMI)Excited-State Intramolecular Proton Transfer (ESIPT)Red-shifted, stimuli-responsive emissionAcid/base presence, supramolecular interactions with methyl groups

Oxidation Mechanisms of this compound Analogues

The oxidation of indoles can proceed through various mechanisms, often involving radical intermediates and leading to a range of products. The substitution pattern on the indole ring plays a crucial role in determining the reaction pathway and the final products.

The oxidation of indoles by peroxodisulphate (S₂O₈²⁻) has been the subject of kinetic and mechanistic studies. informaticsglobal.airsc.org For 2,3-dimethylindole, the reaction with potassium peroxodisulphate in acidic media proceeds through the formation of a detectable intermediate. rsc.org The formation of this intermediate is first-order with respect to both the indole and the peroxodisulphate. rsc.org

The proposed mechanism involves an initial electrophilic attack of the peroxodisulphate at the C-3 position of the indole ring. rsc.org This is followed by a nucleophilic displacement on the peroxide oxygen to form a 2,3-dimethyl-3H-indol-3-yl sulphate intermediate. rsc.org This intermediate is unstable and readily undergoes hydrolysis and rearrangement to yield the final products, such as 3-methylindole-2-carbaldehyde. rsc.org The decomposition of the intermediate is acid-catalyzed and independent of the oxidant concentration. rsc.org The reactivity of peroxomonosulphate (PMS) towards indole has been found to be higher than that of peroxodisulphate. koreascience.krkoreascience.kr

Under certain acidic conditions, indole derivatives can undergo dimerization. The acid-catalyzed reaction of 3-hydroxy-2,3-dimethyl-3H-indole leads to the formation of a dimer. rsc.org Further treatment with dilute hydrochloric acid results in a series of rearrangements, yielding several different products. rsc.org This indicates that the initial dimer can undergo subsequent transformations, highlighting the complex reactivity of these systems in acidic environments. The structures of the rearrangement products have been elucidated, leading to a revision of previously proposed structures. rsc.org

In the context of indole oxidation, pseudo-dimeric species can also be formed. For example, during the oxidation of indole catalyzed by a manganese-containing artificial mini-enzyme, a product resulting from the coupling of a 3-oxindolenine and an indole molecule was detected. acs.org This suggests that radical or highly reactive intermediates generated during the oxidation can couple to form dimeric structures.

Reactions with Organolithium Reagents

This compound and its derivatives exhibit characteristic reactivity towards organolithium reagents. unimi.it These strong nucleophiles typically add to the C=N bond of the 3H-indole ring system. researchgate.netresearchgate.net

A notable reaction is the 1,2-addition of organolithium reagents to 2-phenyl-3,3-dimethyl-3H-indole, which results in the formation of 2-alkyl-2-phenyl-3,3-dimethylindolines. researchgate.netresearchgate.net This transformation highlights the electrophilic nature of the C2 carbon in the 3H-indole ring. The resulting indoline (B122111) derivatives can be further oxidized to form stable aminoxyl radicals. researchgate.netresearchgate.net

The reaction of 3H-indoles with organolithium reagents can sometimes proceed through radical intermediates. liverpool.ac.uk Electron Spin Resonance (ESR) spectroscopy has confirmed the presence of radical species in the reaction of 3H-indoles with organolithium reagents like methylmagnesium iodide. liverpool.ac.uk

In contrast to 3H-indoles, the reaction of N-unprotected 1H-indoles with organolithium reagents such as n-butyllithium (n-BuLi) initially leads to deprotonation at the nitrogen atom. pharmaguideline.com Subsequent reactions can then occur at the C2 position. pharmaguideline.com For C-metallation to occur directly, the acidic N-hydrogen must first be protected. bhu.ac.in

The following table provides examples of products obtained from the reaction of 3H-indole derivatives with organolithium reagents.

Advanced Spectroscopic and Analytical Characterization of 3,3 Dimethyl 3h Indole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3,3-dimethyl-3H-indole systems. nih.gov While one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR experiments are often essential for complete structural assignment, especially in complex derivatives. ipb.ptnih.gov

A combination of advanced 2D NMR techniques is employed to elucidate the complex structures of substituted this compound derivatives. mdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within a spin system, helping to establish connectivity between adjacent protons. mdpi.com

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond direct coupling, revealing all protons within a spin system, which is particularly useful for identifying isolated spin networks in larger molecules. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining spatial proximity between protons. For instance, in a biphenyl-substituted this compound, NOE effects were observed between the geminal methyl protons at C-3 and the neighboring aromatic protons of both the indole (B1671886) and biphenyl (B1667301) rings, confirming their relative orientation. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances based on their attached protons. ipb.ptmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This is instrumental in connecting different structural fragments of a molecule. For example, in styryl-like this compound derivatives, HMBC spectra show correlations from the olefinic protons of the ethene bridge to the adjacent indole carbon C-5, confirming the linkage point. mdpi.comnih.gov

H2BC (Heteronuclear 2-Bond Correlation) : H2BC specifically highlights two-bond ¹H-¹³C correlations, which can be ambiguous in HMBC spectra, thus providing complementary information for precise structural assignment. mdpi.com

1,1-ADEQUATE : This technique establishes direct carbon-carbon correlations, providing definitive evidence for the carbon skeleton of the molecule. For example, it was used to confirm that a protonated ethene bridge carbon was adjacent to the pyrazole (B372694) carbon C-4 in a complex derivative. mdpi.com

A study on a novel 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole showcased the combined power of these techniques for unambiguous structure elucidation. mdpi.com

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom within the indole ring. osi.lvresearchgate.net The chemical shift of the ¹⁵N nucleus is sensitive to substitution and hybridization. acs.org

In this compound derivatives, the nitrogen atom is part of an imine-like C=N bond. Long-range ¹H-¹⁵N HMBC experiments are particularly valuable for assigning the nitrogen resonance and confirming connectivity. mdpi.comnih.gov For example, in a pyrene-substituted derivative, strong correlations were observed between the indole nitrogen (N-1) and the indole 7-H proton, as well as the olefinic protons of the styryl substituent. nih.gov In another case, the indole ring proton 7-H showed a long-range correlation with the indole nitrogen at a chemical shift of δ -70.5 ppm. mdpi.com The chemical shift of the indolenine nitrogen in a tropolone (B20159) derivative was observed at 162.2 ppm in DMSO-d6. beilstein-journals.org This data is crucial for distinguishing between different tautomeric forms and confirming the 3H-indole structure. osi.lvresearchgate.netbeilstein-journals.org

Table 1: Representative NMR Data for a Substituted this compound Derivative

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Data sourced from a study on a complex biphenyl-pyrazolyl-ethenyl substituted this compound. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound chromophore. The absorption spectra are characterized by π→π* transitions of the conjugated system. vulcanchem.com For instance, 2-phenyl-3,3-dimethyl-3H-indole and its derivatives exhibit a lowest energy transition of π-π* character, which is polarized along the long molecular axis. cdnsciencepub.com

The position and intensity of the absorption bands are sensitive to substituents on the indole ring and the solvent environment. cdnsciencepub.comrsc.org In a series of 2-phenyl substituted 3,3-dimethyl-3H-indoles, the energy of the absorption spectrum in n-heptane was found to decrease as the electron-donating ability of the substituent on the phenyl ring increased, indicating greater electronic delocalization. cdnsciencepub.com For example, 4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline shows a strong π→π* transition at λ_max = 290 nm in ethanol (B145695). vulcanchem.com A weaker n→π* transition can also be observed, influenced by electron-donating groups. vulcanchem.com In another study, a biphenyl-pyrazolyl-ethenyl substituted this compound in tetrahydrofuran (B95107) showed a strong absorption maximum around 380 nm. mdpi.comresearchgate.net

Table 2: UV-Vis Absorption Data for Selected this compound Derivatives

Generated json

Data compiled from various studies. mdpi.comvulcanchem.comresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and analyzing the vibrational modes of this compound systems. The IR spectra of these compounds exhibit characteristic absorption bands that correspond to specific bond vibrations.

For instance, the C=N stretching vibration of the indolenine ring is a key diagnostic peak, typically observed in the range of 1695-1700 cm⁻¹. semanticscholar.org In the case of 2,3,3-trimethyl-5-nitroindolenine, this peak appears at 1700 cm⁻¹. semanticscholar.org The presence of other functional groups introduces additional characteristic bands. For example, in a series of novel pyrazole derivatives of 5-fluoro-3,3-dimethyl-3H-indole, FT-IR spectroscopy confirmed the presence of various functional groups through their distinct vibrational frequencies. ekb.eg Similarly, the characterization of 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole involved the identification of C=C, CH₃ bending, C-O, C-N, and aromatic C-H out-of-plane bending vibrations in its FT-IR spectrum. mdpi.com

Table 1: Selected IR Vibrational Frequencies for this compound Derivatives

Compound/DerivativeVibrational ModeWavenumber (cm⁻¹)Reference
2,3,3-trimethylindolenine (B142774) isomersC=N stretch1700 semanticscholar.org
4a,5- and 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazoleC=N stretch1695 semanticscholar.org
2-[1-(2,4-Dinitro-phenyl)-1H-ipyrazol-4-yl]-5-Fluoro-3,3-dimethyl-3H-indoleMultiple bands3259, 2977, 1642, 1607, 1540, 1487, 1381, 1331, 1272, 1181, 737 ekb.eg
2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indoleCH (aromatic, aliphatic), C=C, CH₃ bending, C-O, C-N, CH (aromatic oop)3050, 3025, 3007, 2973, 2930, 2873, 1597, 1564, 1502, 1456, 1407, 1397, 1251, 1014, 963, 940, 847, 817, 771, 754, 736 mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of newly synthesized this compound derivatives. By providing highly accurate mass measurements, typically with a deviation of less than 1 ppm, HRMS allows for the confident determination of the elemental composition of a molecule. nih.gov

This technique is routinely used in conjunction with other spectroscopic methods like NMR and IR to provide comprehensive structural elucidation. nih.gov For example, the structures of various 5-aryl-2-styryl-3,3-dimethyl-3H-indole derivatives were confirmed through in-depth analysis of their HRMS data, alongside NMR and IR spectroscopy. nih.gov Similarly, the molecular formulas of numerous pyrimido[1,2-b]indazole derivatives containing the 3,3-dimethyl-3H-indol-2-yl moiety were established using HRMS (ESI). rsc.org The calculated and found m/z values for the protonated molecules ([M+H]⁺) are compared to validate the proposed structures. mdpi.comrsc.org

Table 2: HRMS Data for Selected this compound Derivatives

CompoundIonCalculated m/zFound m/zReference
3-(3,3-dimethyl-3H-indol-2-yl)-10-methoxypyrimido[1,2-b]indazole (3k)[M+H]⁺C₂₄H₁₉N₄⁺: 363.1604363.1612 rsc.org
3-(3,3-dimethyl-3H-benzo[g]indol-2-yl)pyrimido[1,2-b]indazole (3e)[M+H]⁺C₂₄H₁₈N₄Br⁺: 441.0715441.0711 rsc.org
8-bromo-3-(5-methoxy-3,3-dimethyl-3H-indol-2-yl)pyrimido[1,2-b]indazole (3h)[M+H]⁺C₂₁H₁₈N₄OBr⁺: 421.0664421.0663 rsc.org
2-([1,1′-Biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole[M+H]⁺C₂₂H₁₉BrN⁺: 376.0695376.0699 mdpi.com
2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole (3)[M+H]⁺C₃₄H₃₀N₃O⁺: 496.2383496.2392 mdpi.com
3,3-Difluoro-2-((4-methoxyphenyl)ethynyl)-3H-indole (1m)[M+H]⁺C₁₇H₁₂F₂NO⁺: 284.0881284.0885 beilstein-journals.org
3,3-Difluoro-2-(o-tolylethynyl)-3H-indole (1o)[M+Na]⁺C₁₇H₁₁F₂NNa⁺: 290.0752290.0753 beilstein-journals.org

X-ray Single-Crystal Diffraction for Solid-State Structure Determination

For instance, the crystal structure of 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole showed the molecule to be planar, with the exception of the two methyl groups positioned above and below the plane. researchgate.netresearchgate.net The structure of a benzylsulfanyl-triazolyl-indole scaffold was unambiguously determined using X-ray diffraction, revealing that the molecule crystallized in the monoclinic crystal system with the space group C2/c. mdpi.com The analysis also highlighted the non-coplanar arrangement of the indole and triazole rings. mdpi.com In another study, the crystal structure of a novel indole derivative, TI-C, showed a staggered parallel packing arrangement, classified as a J-aggregate, which was attributed to the steric hindrance of the molecules. mdpi.com

Table 3: Crystallographic Data for Selected this compound Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindoleMonoclinicP2₁/cPlanar molecule (excluding methyl groups) researchgate.netresearchgate.net
3-(benzylthio)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amineMonoclinicC2/cIndole and triazole rings are not coplanar mdpi.com
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3)TriclinicP-1Triazole and indole rings are twisted by 12.64° mdpi.com
TI-C (a novel indole derivative)--Staggered parallel packing (J-aggregate) mdpi.com

Chiroptical Spectroscopy (Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for determining the absolute configuration of chiral this compound derivatives. This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral signature that can be correlated with its stereochemistry.

Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Separation

Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental for assessing the purity of this compound derivatives and for their separation from reaction mixtures.

TLC is often used as a rapid and convenient method to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. ekb.eg For more rigorous purity assessment and for the separation of complex mixtures, HPLC is the method of choice. mdpi.com HPLC, often coupled with a UV or fluorescence detector, allows for the quantification of individual components in a mixture and for the isolation of pure compounds. mdpi.comoup.com For instance, a reversed-phase HPLC method was developed for the simultaneous determination of five bioactive indole alkaloids in Rauvolfia verticillata. oup.com The purity of the synthesized compounds is often confirmed by the presence of a single peak in the HPLC chromatogram. Preparative HPLC is also employed for the purification of crude products, as demonstrated in the synthesis of various cyanine (B1664457) dyes derived from 3,3-dimethyl-3H-indol-1-ium. snmjournals.org Furthermore, enantioselective HPLC has been successfully used to separate the stable enantiomers of atropisomeric 2,2'-biindole derivatives. unimi.it

Computational and Theoretical Chemistry Studies of 3,3 Dimethyl 3h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure of molecules. scispace.comaps.org It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle exactly. scispace.com DFT is often used to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules. For derivatives of 3,3-dimethyl-3H-indole, DFT calculations, often at the B3LYP/6-311G++(d,p) level of theory, have been employed to understand their structural and electronic properties. nih.gov

HOMO-LUMO Gap Analysis and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. ajchem-a.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. goettingen-research-online.de

For instance, in a study of a 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole derivative, the HOMO-LUMO energy gap was computed to be 4.06 eV, indicating a stable and less reactive molecule. researchgate.net This energy gap is a key factor in determining various chemical reactivity descriptors, including chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω). nih.govajchem-a.com Molecules with a lower HOMO-LUMO gap are generally considered softer and more reactive. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters

ParameterValue
HOMO Energy (EHOMO)-5.89 eV
LUMO Energy (ELUMO)-1.83 eV
HOMO-LUMO Gap (ΔE)4.06 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. ajchem-a.comnih.gov

In computational studies of indole (B1671886) derivatives, MEP maps help identify the most reactive parts of the molecule. researchgate.netdergipark.org.tr For example, in a substituted this compound, the MEP map can reveal the electron-rich and electron-poor regions, providing insights into its interaction with other molecules. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule, all of which contribute to its stability. researchgate.netmaterialsciencejournal.org This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions is a measure of the extent of electron delocalization. materialsciencejournal.org

NBO analysis of indole derivatives often reveals significant hyperconjugative interactions, such as those between lone pair orbitals (n) and antibonding orbitals (π* or σ). materialsciencejournal.org These interactions lead to a delocalization of electron density, which stabilizes the molecule. researchgate.net For example, the interaction between a nitrogen lone pair and an adjacent π orbital of a C=C bond can be a significant stabilizing factor in the this compound system.

Computational Studies on Excited States (e.g., ESIPT, TICT)

Computational methods are instrumental in studying the behavior of molecules in their excited states, including phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT). nih.govmdpi.com Time-Dependent Density Functional Theory (TD-DFT) is a common approach for investigating electronic excitations and the properties of excited states. mdpi.comcecam.org

A new family of ESIPT fluorophores based on 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) has been developed. nih.govresearchgate.netrsc.org Computational studies on these HDMI derivatives have helped to understand the mechanism of ESIPT and the nature of the different emissive species. nih.govresearchgate.net These calculations can predict the potential energy surfaces for the proton transfer process and identify the stable enol and keto tautomers in the excited state. mdpi.com

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts via GIAO)

Computational chemistry can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. faccts.deimist.ma By calculating the chemical shifts for a proposed structure and comparing them to experimental data, the structure can be validated. imist.ma

For indole derivatives, GIAO calculations at the DFT level, for example using the B3LYP functional, have been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values. imist.maresearchgate.net This predictive power is crucial for the structural elucidation of new synthetic compounds. It is important to note that the accuracy of the calculated shifts can be dependent on the chosen conformer, sometimes necessitating a conformational search and Boltzmann weighting of the results. faccts.de

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are used to explore the conformational landscape of a molecule and to study its intermolecular interactions. mdpi.commdpi.com By performing a conformational search, the different possible spatial arrangements of the atoms (conformers) and their relative energies can be determined. mdpi.com This is particularly important for flexible molecules, where multiple conformers may exist in equilibrium.

For derivatives of this compound, understanding the preferred conformation is key to interpreting its reactivity and biological activity. d-nb.info Furthermore, molecular modeling can be used to study how these molecules interact with other molecules, such as through hydrogen bonding or π-π stacking. mdpi.comnih.gov Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts in the crystalline state. mdpi.combohrium.com

Theoretical Investigations of Protonation and Tautomeric Equilibria

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound, also known as 3,3-dimethylindolenine. These studies allow for the detailed examination of protonation events and the energetics of tautomeric equilibria, which are fundamental to the compound's reactivity and spectroscopic behavior.

Tautomeric Equilibria

This compound is the imine tautomer of 3,3-Dimethyl-1H-indole. The equilibrium between these two forms is a critical aspect of its chemistry. While the 1H-indole form is generally the more stable tautomer for many indole derivatives, the presence of substituents can significantly influence the thermodynamic balance. cardiff.ac.uk

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy (ΔG) of each isomer, chemists can predict the position of the tautomeric equilibrium. A combined experimental and computational study on the reduction of various indoles demonstrated that while the 1H form is typically favored, the energy difference is sensitive to substitution on the indole ring. cardiff.ac.uk For instance, computations on unsubstituted indole show the 1H tautomer to be significantly more stable than the 3H tautomer. cardiff.ac.ukacs.org The presence of the gem-dimethyl group at the C3 position in this compound prevents aromatization of the pyrrole (B145914) ring in the 1H form, making the 3H-indole (indolenine) structure the stable isomer in this specific case.

Computational studies have quantified the energy differences for various substituted indoles, providing insight into the factors governing this equilibrium. cardiff.ac.uk The choice of computational method and basis set, such as B3LYP or PBE0 with basis sets like 6-311+G(d,p), is crucial for obtaining accurate energy values. acs.orgbeilstein-journals.orgbeilstein-journals.org

Calculated Gibbs Free Energy (ΔG) for the 1H-indole to 3H-indole Tautomerization for Various Substrates cardiff.ac.uk
SubstrateΔG (kcal/mol)Favored Tautomer
2-methoxy-1H-indole-1.63H-indole
1H-indole8.61H-indole
5-methoxy-1H-indole6.11H-indole
5-fluoro-1H-indole8.41H-indole
5-chloro-1H-indole8.91H-indole
5-nitro-1H-indole10.11H-indole
6-fluoro-1H-indole8.71H-indole
6-chloro-1H-indole9.11H-indole
6-nitro-1H-indole10.71H-indole
4-chloro-1H-indole8.61H-indole

This table illustrates how substituents electronically influence the stability of the 3H-indole tautomer relative to the 1H-indole form. A negative ΔG indicates the 3H-tautomer is more stable.

Furthermore, the nature of the solvent can significantly affect the tautomeric equilibrium, with polar solvents potentially stabilizing one form over the other. beilstein-journals.org It has also been shown computationally that strong Lewis acids can facilitate the conversion of 1H-indoles into 3H-indole complexes. cardiff.ac.uk

Protonation Studies

The protonation of this compound is of significant interest as its basicity is a key feature of its reactivity. The imine nitrogen atom, with its lone pair of electrons, is the most basic site and the kinetically favored site of protonation. Theoretical calculations are used to determine the Proton Affinity (PA) and Gas-Phase Basicity (GB) of the molecule, which are quantitative measures of its basicity in the gas phase. researchgate.net

Computational models, such as DFT (e.g., B3LYP) and higher-level ab initio methods (e.g., MP2, CCSD(T)), can predict the structure of the protonated species and calculate its energy relative to the neutral molecule. uiuc.educapes.gov.br For this compound, protonation at the N1 nitrogen atom leads to the formation of a stable indoleninium cation.

Theoretical studies on related systems, such as derivatives of 2-(2'-hydroxyphenyl)-3,3'-dimethylindole (HDMI), confirm that protonated and deprotonated species exhibit distinct properties that can be rationalized with ab initio calculations. researchgate.netrsc.org These studies help in deciphering the nature of the electronic transitions observed experimentally upon changes in pH. researchgate.netrsc.org

The relative energies of different possible protonated forms can be calculated to determine the most thermodynamically stable cation. While the nitrogen atom is the primary basic center, protonation on the aromatic ring is also theoretically possible, though generally much less favorable energetically.

Theoretical Protonation Sites of this compound and Relative Stabilities
Protonation SiteResulting CationExpected Relative Stability (Calculated)Comments
N1 (Imine Nitrogen)3,3-Dimethyl-1H-indol-1-iumMost StableForms a stable indoleninium cation. Kinetically and thermodynamically favored.
C2 (Methylene Carbon)Not a favorable siteHigh EnergyProtonation at an sp3 carbon is highly unfavorable.
C4-C7 (Benzene Ring)Wheland-type intermediateLess StableDisrupts the aromaticity of the benzene (B151609) ring, resulting in significantly lower stability compared to N-protonation.

This table conceptualizes the outcomes of protonating this compound at different positions, as would be investigated through computational energy calculations.

Advanced Research Applications of 3,3 Dimethyl 3h Indole in Materials Science and Chemical Sensing

Organic Light-Emitting Diode (OLED) Applications

The 3,3-dimethyl-3H-indole moiety has been successfully integrated into novel organoboron complexes for the development of high-performance red-emitting OLEDs. rsc.org This application leverages a specific chemical transformation to create a molecule with the ideal electronic properties for light emission.

The core design principle involves the tautomerization of a 1H-indole precursor into a 3H-indole structure, facilitated by a reaction with triphenylboron. rsc.org This process creates a specialized π-conjugated fused-ring skeleton that integrates the electron-accepting 3H-indole group with an electron-donating arylamino group. rsc.orgresearchgate.net This intramolecular donor-acceptor architecture is crucial for achieving bright orange-red to red emission. rsc.org

Through this rational molecular design, researchers have synthesized complexes that, when used as a dopant in an exciplex-forming co-host, yield red OLEDs with impressive performance metrics. rsc.org One such device achieved a high external quantum efficiency (EQE) of up to 10.2% and Commission Internationale de L'Eclairage (CIE) coordinates of (0.620, 0.371). rsc.orgresearchgate.net This is remarkably close to the primary red standard defined by the National Television System Committee (NTSC), which is a significant achievement for traditional fluorescent emitters. rsc.org

ParameterValueHost SystemReference
Max. External Quantum Efficiency (EQE)10.2%Exciplex-forming co-host rsc.org
CIE Coordinates (x, y)(0.620, 0.371)Exciplex-forming co-host rsc.orgresearchgate.net
Emission ColorOrange-Red/RedExciplex-forming co-host rsc.org

This interactive table summarizes the performance of a red OLED based on a 3H-indole derivative.

A major challenge in OLED technology is concentration quenching, a phenomenon where the emission efficiency of a material decreases at high concentrations. This occurs due to intermolecular π-stacking, which creates non-radiative decay pathways. rsc.org The design of 3H-indole-based emitters directly addresses this issue by incorporating bulky substituents onto the π-conjugated skeleton. rsc.orgresearchgate.net These bulky groups act as steric hindrances, making it energetically unfavorable for the molecules to stack closely together. rsc.org This suppression of intermolecular π-stacking is a key factor in maintaining high fluorescence efficiency even when the emitter is doped at higher concentrations in the OLED's emissive layer. rsc.orgresearchgate.net This strategy has proven crucial for achieving the challenging combination of high efficiency and excellent color purity in red fluorescent OLEDs. rsc.org

Fluorescent Probes and Dyes Development

The this compound scaffold is synthetically versatile, allowing for its incorporation into sophisticated fluorescent probes and dyes that respond to specific environmental triggers.

Derivatives of this compound have been developed as highly effective "off-on" fluorescent probes for detecting changes in pH. nih.gov These systems are designed to be non-fluorescent or weakly fluorescent in neutral or basic conditions but become highly emissive in acidic environments. nih.govresearchgate.net

The mechanism relies on the protonation of the indolic nitrogen atom under acidic conditions. researchgate.net This protonation enhances the intramolecular charge transfer (ICT) character of the molecule, leading to a significant increase in fluorescence intensity and often a red-shift in the emission spectrum. researchgate.net For example, novel probes based on 2-(6-methoxynaphthalen-2-yl)-3,3-dimethyl-3H-indole have been shown to have fluorescence quantum yields of over 35% in their "on" state. nih.govresearchgate.netresearchgate.net

Another class of probes, based on 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI), utilizes an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. rsc.org These molecules are highly sensitive to the presence of acids or bases, with the protonated and deprotonated species exhibiting distinct and specific optical signatures. rsc.org The stimuli-responsive nature of these probes makes them valuable tools for bioimaging applications, such as monitoring pH within living cells. nih.govresearchgate.net

Probe ScaffoldStimulusResponse MechanismKey FeaturesReference
2-(6-methoxynaphthalen-2-yl)-3,3-dimethyl-3H-indoleAcidic pH"Off-On" Fluorescence (ICT)Quantum yield > 35%, pKa ~3.6 researchgate.net
2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI)Acid/BaseESIPT EmissionHighly sensitive, distinct optical signatures for protonated/deprotonated forms rsc.org
TPA-SCYAcidic ChloroformHalochromism (ICT)Produces white-light emission researchgate.net

This interactive table outlines various stimuli-responsive probes based on the this compound core.

Bichromophoric photochromes are advanced molecules that can switch between two different forms, each with distinct absorption properties, upon exposure to light. The this compound unit has been a key component in the design of such systems. mdpi.com A common design involves fusing the 3H-indole with a rsc.orgrsc.orgoxazine ring. ekb.eg

In this system, the molecule exists in a stable, ring-closed form. Upon irradiation with UV light, a [C-O] bond within the rsc.orgrsc.orgoxazine ring cleaves, causing the ring to open in a matter of nanoseconds. lookchem.com This transformation generates a new, highly colored chromophore, such as a 4-nitrophenolate, which absorbs strongly in the visible region of the spectrum. ekb.eg This photo-induced process is often reversible, with the ring closing thermally. lookchem.com The ability to photochemically regulate the formation of two distinct chromophores from a single photon absorption event makes these 3H-indole-based compounds promising for applications in molecular switches and optical data storage. ekb.eglookchem.com

Inclusion Complexation Research with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate "guest" molecules to form stable host-guest inclusion complexes. Various derivatives of this compound have been used as fluorescent probes to study these interactions. pku.edu.cnacs.org

The hydrophobic nature of the 3H-indole derivative allows it to be readily accommodated within the nonpolar cavity of β-cyclodextrin (β-CD). pku.edu.cnacs.org The formation of these inclusion complexes can be monitored by changes in the absorption and fluorescence spectra of the indole (B1671886) guest. pku.edu.cnacs.org When the indole molecule moves from the polar aqueous environment into the relatively nonpolar cyclodextrin (B1172386) cavity, its fluorescence quantum yield often changes significantly. pku.edu.cn

Studies have revealed the formation of both 1:1 and 1:2 (guest:host) complexes between 3H-indole derivatives and β-CD. pku.edu.cnacs.org The association constants for these complexation events can be precisely determined. For instance, for the guest molecule 2-(p-(methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indole, the addition of urea (B33335) to the system was found to significantly decrease the association constants, confirming the hydrophobic nature of the interaction. pku.edu.cnacs.org In some unique cases with long aliphatic chains attached to the indole moiety, even 1:3 (guest:host) rotaxane-like complexes have been observed. pku.edu.cn

Guest MoleculeHostStoichiometryAssociation Constant (K)ConditionsReference
2-(p-(methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indoleβ-Cyclodextrin1:1 (K₁)Decreases with ureaAqueous Solution pku.edu.cnacs.org
2-(p-(methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indoleβ-Cyclodextrin1:2 (K₂)Strongly decreases with ureaAqueous Solution pku.edu.cnacs.org
Cationic 3H-indole with dioctadecyl chainsβ-Cyclodextrin1:3Not specifiedAqueous Solution pku.edu.cn

This interactive table summarizes findings from inclusion complexation studies of 3H-indole derivatives with β-cyclodextrin.

Host-Guest Interactions and Stoichiometry Determination

The ability of this compound derivatives to participate in host-guest interactions, particularly with cyclodextrins (CDs), is a cornerstone of their application in supramolecular chemistry. dokumen.pub These interactions are primarily driven by noncovalent forces, with the hydrophobic cavity of the cyclodextrin encapsulating the nonpolar indole guest molecule. pku.edu.cn

Steady-state and time-resolved fluorescence measurements are powerful techniques for elucidating the nature of these complexes. acs.org Studies have revealed that this compound derivatives can form inclusion complexes with varying stoichiometries depending on the specific structure of the guest and the experimental conditions. The most commonly observed complexes are the 1:1 and 1:2 (guest:host) types. pku.edu.cnpku.edu.cnacs.org For instance, research on 2-(p-aminophenyl)-3,3-dimethyl-5-cyano-3H-indole and 2-[p-(dimethylamino)phenyl]-3,3-dimethyl-5-cyano-3H-indole with β-cyclodextrin (β-CD) confirmed the formation of both 1:1 and 2:1 (cyclodextrin:guest) complexes. acs.org Similarly, other substituted 3H-indoles have been shown to form 1:1 and 1:2 complexes with β-CD. pku.edu.cnacs.org

In more complex systems, other stoichiometries have been identified. A notable example involves a cationic surface-active 3H-indole derivative, which was found to form a 1:3 inclusion complex with β-CD. pku.edu.cn Another investigation of a cationic surfactant based on 3H-indole reported the formation of a 3:3 complex with β-CD under basic pH conditions. uc.pt Furthermore, when a 3H-indole moiety is covalently bonded to a β-CD, it can form a 1:1 inclusion complex with a separate, native β-CD molecule, creating a structure that can be regarded as a semi-rotaxane. pku.edu.cn

The determination of association constants (K) quantifies the stability of these host-guest complexes.

Table 1: Stoichiometry and Association Constants of this compound Derivatives with β-Cyclodextrin

3H-Indole Derivative Complex Stoichiometry (Guest:Host) Association Constant (K₁) for 1:1 Complex (M⁻¹) Association Constant (K₂) for 1:2 Complex (M⁻¹) Source(s)
2-(p-(methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indole 1:1 and 1:2 Data reported Data reported pku.edu.cn
2-(p-aminophenyl)-3,3-dimethyl-5-carboethoxy-3H-indole 1:1 and 1:2 160 ± 20 12600 ± 600 pku.edu.cnacs.org
2-(p-dimethylaminophenyl)-3,3-dimethyl-5-carboethoxy-3H-indole 1:1 and 1:2 400 ± 20 16000 ± 500 pku.edu.cnacs.org

Influence of External Modulators on Complexation

The formation and stability of host-guest complexes involving this compound can be significantly influenced by the presence of external chemical modulators. pku.edu.cn These modulators can compete for the host's binding site or alter the properties of the solvent, thereby affecting the equilibrium of the complexation.

Urea is a well-studied modulator that disrupts hydrophobic interactions. pku.edu.cnacs.org Studies on the complexation of 2-(p-(methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indole with β-CD showed that the addition of urea causes a remarkable decrease in the association constant for the 1:1 complex (K₁) and an even more pronounced decrease for the 1:2 complex (K₂). pku.edu.cnpku.edu.cnacs.org In the case of 2-(p-aminophenyl)-3,3-dimethyl-5-carboethoxy-3H-indole, the presence of 5 M urea completely inhibited the formation of the 1:2 complex. pku.edu.cnacs.org This effect underscores the critical role of the hydrophobic effect in the stabilization of these complexes. pku.edu.cnpku.edu.cnacs.org

Surfactants like sodium dodecyl sulfate (B86663) (SDS) can also act as modulators through competitive binding. Using a 3H-indole derivative as a fluorescent probe, the interaction between SDS and β-CD was investigated. pku.edu.cn The results confirmed the formation of both 1:1 and 1:2 inclusion complexes between SDS and β-CD, with estimated association constants of 26800 M⁻¹ and 440 M⁻¹, respectively. pku.edu.cn This competition effectively reduces the availability of the β-CD host for the indole guest.

Alcohols, such as 1-propanol, can form ternary complexes. Research has demonstrated the formation of a 1:1:1 ternary complex involving the 3H-indole derivative, 1-propanol, and β-CD, while a 1:2:2 complex was not observed. pku.edu.cn The addition of any of these modulators—urea, SDS, or 1-propanol—results in a significant reduction in the fluorescence quantum yield of the indole probe, indicating its transfer from the nonpolar cyclodextrin cavity to a more polar aqueous environment. pku.edu.cn

Table 2: Effect of External Modulators on the Association Constants (K₁ and K₂) of 3H-Indole/β-CD Complexes

3H-Indole Derivative Modulator Effect on K₁ (1:1 Complex) Effect on K₂ (1:2 Complex) Source(s)
2-(p-(methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indole Urea Remarkable decrease Much greater decrease pku.edu.cn
2-(p-aminophenyl)-3,3-dimethyl-5-carboethoxy-3H-indole Urea (5 M) Decrease Formation inhibited pku.edu.cnacs.org
2-(p-dimethylaminophenyl)-3,3-dimethyl-5-carboethoxy-3H-indole Urea (5 M) Decrease from 400 to 200 M⁻¹ Decrease from 16000 to 1800 M⁻¹ pku.edu.cnacs.org
2-(p-(methylamino)phenyl)-3,3-dimethyl-5-carboethoxy-3H-indole 1-Propanol Formation of 1:1:1 ternary complex No 1:2:2 ternary complex formed pku.edu.cn

Molecular Switches and Ionochromic Systems

Derivatives of this compound are integral components in the design of molecular switches, which are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light (photochromism), heat (thermochromism), or ions (ionochromism). chemistry-chemists.comresearchgate.net

Spriropyrans and spirooxazines containing the indoline (B122111) moiety (a reduced form of indole) are classic examples of photochromic systems. researchgate.net UV irradiation cleaves the C-O spiro bond, converting the colorless spiro form into a colored, planar merocyanine (B1260669) (MC) form. researchgate.netnih.gov The stability and reversion kinetics of this process can be modulated by complexation with metal ions. researchgate.net For example, the complexation of spiropyrans with lanthanide ions like Tb³⁺ and Sm³⁺ has been shown to influence their photochromic behavior, enhancing the colorability and altering the relaxation time of the open merocyanine form, demonstrating a clear ionochromic effect. scispace.com

Researchers have also synthesized novel 3H-indole-based systems that function as molecular switches through ion binding. New 2-(indolin-2-yl)-1,3-tropolone compounds have been shown to exhibit reversible changes in their optical and fluorescent properties upon the sequential addition of cyanide (CN⁻) and mercury (Hg²⁺) ions. beilstein-journals.org This cycle can be repeated multiple times, establishing these molecules as functional ionochromic switches. beilstein-journals.org Similarly, a donor-acceptor type probe, 4-((4-(2-(3,3-dimethyl-3H-indol-2-yl)vinyl)phenyl)(phenyl)amino)benzaldehyde, is pH-sensitive and produces a unique halochromic white-light emission in response to acidic conditions, functioning as a pH-driven molecular switch. researchgate.net

Development of Luminescent Materials

The inherent fluorescence of the this compound core has been widely exploited in the development of novel luminescent materials, including fluorescent probes and sensors. mdpi.com By attaching different functional units to the indole moiety, researchers can tune the photophysical properties, such as emission wavelength, quantum yield, and sensitivity to the local environment. mdpi.com

A series of novel fluorescent molecules, including 5-(4-ethoxyphenyl)-2,3,3-trimethyl-3H-indole (PI) and N,N-dimethyl-4-(2,3,3-trimethyl-3H-indol-5-yl)aniline (NI), were designed and synthesized, demonstrating the tunability of these systems. mdpi.com Other work has focused on creating probes with specific functionalities. For instance, novel pH probes based on 2-(6-methoxynaphthalen-2-yl)-3,3-dimethyl-3H-indole display an excellent "off-on" fluorescence response to acidic pH, with high selectivity and sensitivity towards H⁺ ions. researchgate.net These probes exhibit high fluorescence quantum yields (over 35%) and significant two-photon cross-sections, making them suitable for bioimaging applications. researchgate.net

The synthesis of 5-aryl-2-styryl-3H-indole derivatives has yielded a new class of fluorescent styryl dyes with promising optical properties. mdpi.com The optical characteristics of these materials, such as those of 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole, have been thoroughly investigated. mdpi.com Furthermore, a 3H-indole-modified β-CD was developed as a chemosensor where the fluorescence intensity increases upon the binding of guest molecules, a behavior contrary to typical self-inclusion sensors. pku.edu.cn

Theoretical and Mechanistic Investigations of Molecular Interactions

Understanding the fundamental principles that govern the binding of this compound derivatives to various targets is crucial for rational design. The formation and stabilization of host-guest complexes are primarily dictated by a combination of noncovalent intermolecular forces. pku.edu.cn The hydrophobic effect is a major driving force, especially in aqueous solutions where the nonpolar indole guest is expelled from the polar bulk water into the relatively nonpolar cavity of a host like β-cyclodextrin. pku.edu.cnpku.edu.cnacs.org The importance of this effect is confirmed by experiments with urea, which disrupts the water structure and weakens hydrophobic interactions, leading to a decrease in binding affinity. pku.edu.cnpku.edu.cnacs.org

Thermodynamic studies provide further insight into the binding mechanism. For instance, the complexation of certain surfactants with α-CD is driven by both enthalpy and entropy, whereas with β- and γ-CD, the mechanism is generally enthalpy-driven but entropically controlled. uc.pt Time-resolved measurements reveal that guest molecules in solution can exist in multiple states simultaneously, such as in the bulk water and in different complexed forms (e.g., 1:1 and 2:1), each with a distinct microenvironment. acs.org The effective polarity within the β-CD cavity has been estimated to be similar to that of an 80:20 methanol-water mixture, indicating the degree of protection the guest molecule receives from the aqueous phase. acs.org These non-covalent interactions, particularly hydrophobic forces, are also essential for assembling supramolecular systems capable of processes like photoinduced energy transfer. pku.edu.cn

Computational chemistry provides powerful tools to complement experimental findings and offer a detailed, atomistic view of ligand-target interactions. Molecular docking and molecular dynamics (MD) simulations are frequently used to predict binding modes and assess the stability of complexes. researchgate.netnih.gov

For example, molecular docking has been used to propose the binding mode of an indole derivative to the TASK-3 ion channel. researchgate.net In another study, a combination of experimental results and computational analysis was used to determine the "rim-covering" conformation of a 3H-indole-modified β-cyclodextrin in aqueous solution. pku.edu.cn MD simulations have been employed to demonstrate the stability of ligand-receptor interactions between indole-tethered chromene derivatives and the tubulin protein. nih.gov

Quantum-chemical calculations are used to investigate the electronic and structural properties of these molecules. Density Functional Theory (DFT) calculations, such as those at the PBE0/6-311+G(d,p) level, have been used to determine the energetic and structural characteristics of different tautomeric forms of 3H-indole derivatives. beilstein-journals.org For photophysical applications, time-dependent DFT (TD-DFT) has been successfully applied to reproduce the experimental absorption and emission spectra of novel 3H-indole-based probes with high accuracy. researchgate.net These computational approaches not only help in interpreting experimental data but also enable the in silico design of new molecules with desired binding and material properties. tandfonline.com

Q & A

Q. What are the common synthetic routes for preparing 3,3-Dimethyl-3H-indole derivatives?

  • Methodological Answer: this compound derivatives are synthesized via catalytic strategies such as:
  • Iodine-catalyzed electrophilic substitution : Optimized conditions (e.g., 10 mol% I₂ in MeCN at 40°C for 5 hours) yield up to 98% for indole-thiol adducts .
  • p-Toluenesulfonic acid (p-TSA)-catalyzed condensation : Efficient for synthesizing bis(indolyl)indolinones under mild conditions .
  • Palladium-catalyzed allylic alkylation : Enables dearomatization of indoles with gem-difluorinated cyclopropanes, achieving 65–70% yields .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity (e.g., methyl groups at C3 in 3,3-dimethyl derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+^+ for palladium-catalyzed products) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for 7-chloro-2-[1-(4-methoxyphenyl)pyrazol-4-yl]-3,3-dimethyl-3H-indole (monoclinic, P21/n space group) .

Q. Which functional groups in this compound are reactive for further derivatization?

  • Methodological Answer:
  • Methylene groups : Susceptible to allylic alkylation via palladium catalysis, enabling fluorinated side-chain incorporation .
  • Indolic NH : Participates in electrophilic substitutions (e.g., sulfonation, halogenation) using iodine or Lewis acids .
  • Aromatic rings : Undergo cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

  • Methodological Answer:
  • Catalyst screening : Iodine (10 mol%) outperforms FeCl₃ or AlCl₃ in indole-thiol coupling, achieving 98% yield at 40°C .
  • Solvent effects : MeCN enhances reactivity compared to acetic acid or toluene in electrophilic substitutions .
  • Temperature control : Elevated temperatures (40–80°C) accelerate kinetics without compromising yield in iodine-catalyzed reactions .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer:
  • Comparative NMR analysis : Cross-verify with known analogs (e.g., 3-arylthioindoles) to assign ambiguous peaks .
  • X-ray diffraction : Resolve regiochemical ambiguities, as seen in crystal structures of substituted indoles (e.g., β = 95.681° for monoclinic systems) .
  • Isotopic labeling : Use deuterated analogs (e.g., 3-indoleacetamide-D5) to trace proton environments .

Q. What strategies assess the thermal stability of this compound derivatives?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., ethyl-2’-amino-5’-cyano-6’-(1H-indole-3-yl) derivatives) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic decomposition events .
  • Kinetic studies : Model activation energy (Ea_a) using Arrhenius plots under controlled heating rates .

Q. How to design experiments for evaluating biological activity of this compound derivatives?

  • Methodological Answer:
  • Enzyme inhibition assays : Screen against targets like Flt3 kinase using ATP-competitive inhibitors (e.g., Bisindolylmaleimide V) .
  • Receptor binding studies : Radioligand displacement assays (e.g., [3^3H]PSB-12150 for adenosine receptors) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .

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